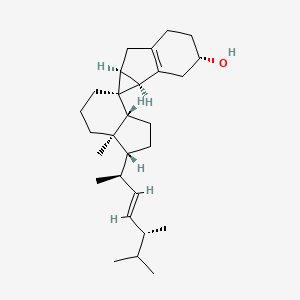

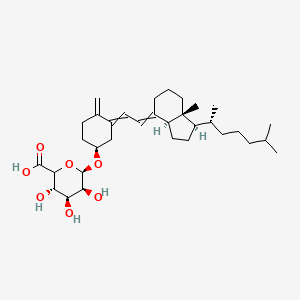

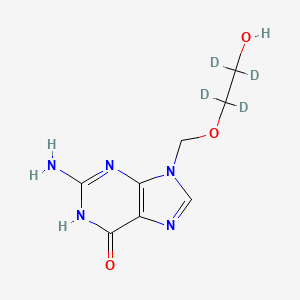

![molecular formula C4[13C]2H9N[15N]2O3 B602499 Metronidazol-13C2,15N2 CAS No. 1173020-03-5](/img/structure/B602499.png)

Metronidazol-13C2,15N2

Übersicht

Beschreibung

Metronidazole-13C2,15N2 is a stable isotope-labeled compound of metronidazole, a nitroimidazole antibiotic and antiprotozoal agent. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of metronidazole. The stable isotopes, carbon-13 and nitrogen-15, allow for precise tracking and analysis in various biological systems.

Wissenschaftliche Forschungsanwendungen

Metronidazole-13C2,15N2 is extensively used in scientific research, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of metronidazole.

Metabolic Pathways: Tracking metabolic pathways in various organisms.

Toxicology: Assessing the toxicological effects of metronidazole.

Forensic Science: Used in forensic toxicology to detect and quantify metronidazole in biological samples .

Wirkmechanismus

Target of Action

Metronidazole-13C2,15N2 is a labeled analogue of Metronidazole , which is a synthetic antibacterial and antiprotozoal agent of the nitroimidazole class . It is primarily used to treat infections caused by anaerobic bacteria and protozoa . The primary targets of Metronidazole are the DNA and electron-transport proteins of these organisms .

Mode of Action

It is believed that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds to the dna and electron-transport proteins of these organisms, blocking nucleic acid synthesis . This interaction with its targets leads to the death of the microorganisms, thereby treating the infection.

Biochemical Pathways

Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The reduction of Metronidazole is driven by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), ferredoxin, flavodoxin, hydrogenase, and effectors of the dissimilatory sulphate pathway . The affected pathways and their downstream effects primarily involve the disruption of DNA synthesis and electron transport in the targeted organisms .

Pharmacokinetics

Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . It is found in all tissues in mice and rats, after oral or intravenous administration . The ADME properties of Metronidazole and their impact on bioavailability are crucial for its effective use as an antibiotic.

Result of Action

The result of Metronidazole’s action is the death of the anaerobic bacteria and protozoa that it targets . By inhibiting nucleic acid synthesis and disrupting electron transport, Metronidazole causes cytotoxicity in these organisms, leading to their death and the resolution of the infection .

Action Environment

The action of Metronidazole is influenced by the oxygen tension in the environment. As a prodrug, Metronidazole is reductively activated under low oxygen tension, which is typically found in the environments where anaerobic bacteria and protozoa thrive . Therefore, the efficacy and stability of Metronidazole are influenced by the oxygen levels in its action environment.

Biochemische Analyse

Biochemical Properties

Metronidazole-13C2,15N2, like its parent compound Metronidazole, is a prodrug that is reductively activated under low oxygen tension . This activation leads to the fragmentation of the imidazole ring, which is believed to contribute to its cytotoxicity . The exact biomolecules it interacts with are not definitively characterized .

Cellular Effects

It is known that Metronidazole, the parent compound, has anti-inflammatory properties in the large intestine and is an effective anti-diarrhea medication . It is also an effective antibiotic against certain protozoal infections, especially Giardia .

Molecular Mechanism

The molecular mechanism of Metronidazole-13C2,15N2 involves the reduction of the nitro group under low oxygen tension, leading to the fragmentation of the imidazole ring . It remains unclear if this reduction contributes to the cytotoxicity profile, or whether the subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Temporal Effects in Laboratory Settings

It is known that Metronidazole, the parent compound, has the ability to penetrate many tissues in the body, including the central nervous system and abscesses .

Dosage Effects in Animal Models

The recommended dose of Metronidazole for dogs is 50 mg/kg/day for 5-7 days .

Metabolic Pathways

The metabolic pathways of Metronidazole-13C2,15N2 are not well-characterized. Metronidazole, the parent compound, is known to be metabolized by the liver and excreted in urine and feces .

Transport and Distribution

Metronidazole, the parent compound, is known to have the ability to penetrate many tissues in the body, including the central nervous system and abscesses .

Subcellular Localization

The subcellular localization of Metronidazole-13C2,15N2 is not well-characterized. Metronidazole, the parent compound, is known to have the ability to penetrate many tissues in the body, including the central nervous system and abscesses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Metronidazole-13C2,15N2 involves the incorporation of stable isotopes into the metronidazole molecule. The general synthetic route includes the following steps:

Nitration: The nitration of imidazole to form 2-methyl-5-nitroimidazole.

Isotope Labeling: Introduction of carbon-13 and nitrogen-15 isotopes into the imidazole ring.

Ethanol Addition: The final step involves the addition of an ethanol group to form 2-(2-(1-13C)methyl-5-nitro(2-13C,1,3-15N2)imidazol-1-yl)ethanol

Industrial Production Methods

Industrial production of Metronidazole-13C2,15N2 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Large-scale nitration of imidazole.

Isotope Incorporation: Efficient methods to incorporate stable isotopes.

Purification: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Metronidazole-13C2,15N2 undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The ethanol group can be oxidized to a carboxylic acid.

Substitution: The imidazole ring can undergo substitution reactions

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Substitution: Various halogenating agents and nucleophiles.

Major Products

Reduction: Amino derivatives of metronidazole.

Oxidation: Carboxylic acid derivatives.

Substitution: Halogenated imidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tinidazole: Another nitroimidazole with similar antiprotozoal and antibacterial properties.

Secnidazole: Used for similar infections but has a longer half-life.

Ornidazole: Similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Metronidazole-13C2,15N2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it invaluable in research settings where understanding the detailed pharmacokinetics and metabolic pathways of metronidazole is crucial .

Eigenschaften

IUPAC Name |

2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOCPAMSLUNLGC-PNSZSYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[15N]C=C([15N]1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678717 | |

| Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-03-5 | |

| Record name | 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.